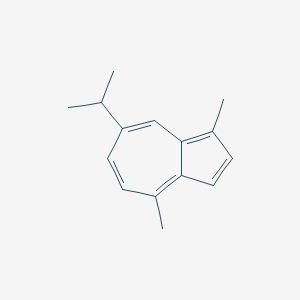![molecular formula C8H13NO2 B130002 Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 145295-14-3](/img/structure/B130002.png)
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate, commonly known as tropane ester, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of tropane alkaloids and has been found to exhibit various biological and physiological effects.2.1]heptane-6-carboxylate.
Mécanisme D'action
The mechanism of action of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate is mainly attributed to its anticholinergic activity. It acts as a competitive antagonist of muscarinic acetylcholine receptors and inhibits the binding of acetylcholine to these receptors. This results in the inhibition of parasympathetic nervous system activity, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce bronchial secretions and improve airway function in patients with asthma and COPD. It has also been found to reduce tremors and rigidity in patients with Parkinson's disease. Additionally, it has been used as an analgesic and anesthetic agent in surgical procedures.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has several advantages for lab experiments. It is a highly potent and selective antagonist of muscarinic acetylcholine receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of other diseases. Additionally, the use of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate as a research tool for studying the role of muscarinic acetylcholine receptors in various physiological processes is an area of interest for future research.
Méthodes De Synthèse
The synthesis of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a complex process that involves several steps. One of the commonly used methods for the synthesis of this compound is the reductive amination of 3,4-dihydro-2H-pyran with 3-(4-methoxyphenyl)propanal followed by hydrogenation and esterification. This method yields the desired product with high purity and yield.
Applications De Recherche Scientifique
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has been extensively studied for its various biological and physiological effects. It has been found to exhibit potent anticholinergic activity and has been used in the treatment of various diseases such as Parkinson's disease, asthma, and chronic obstructive pulmonary disease (COPD). It has also been found to have analgesic and anesthetic properties and has been used in pain management and surgical procedures.
Propriétés
Numéro CAS |
145295-14-3 |
|---|---|
Nom du produit |
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
Clé InChI |
BQCQFRLCYCZHOD-FSDSQADBSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@@H]2C[C@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
SMILES canonique |
COC(=O)C1CC2CC1NC2 |
Synonymes |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1R-exo)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



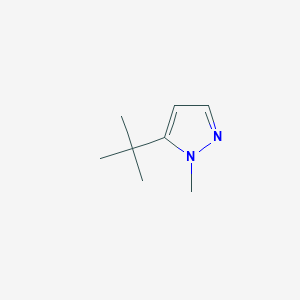
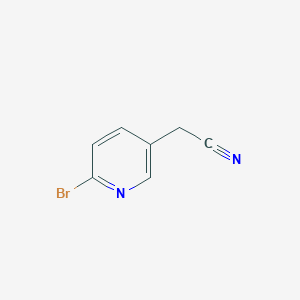
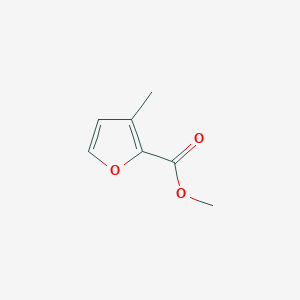
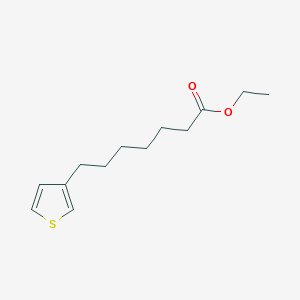
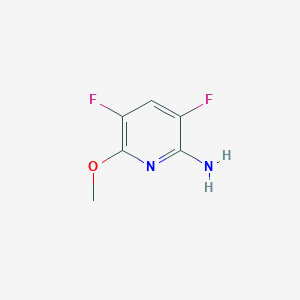
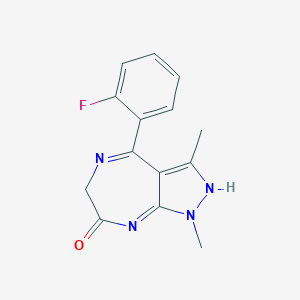
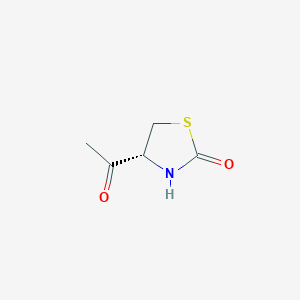
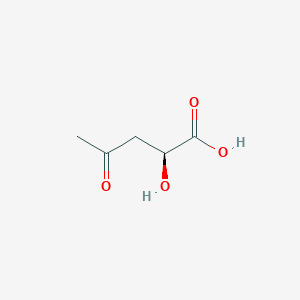
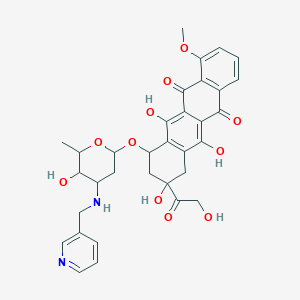
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
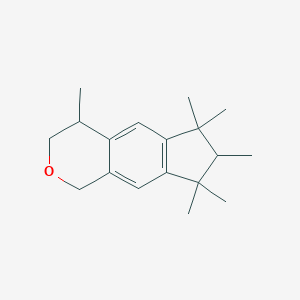
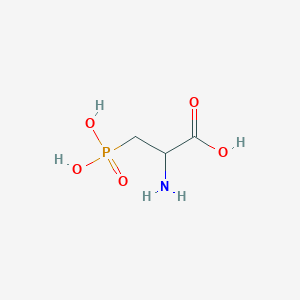
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
